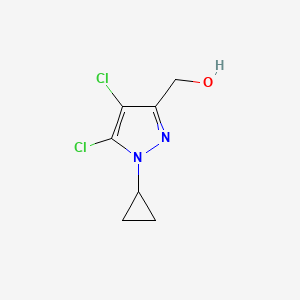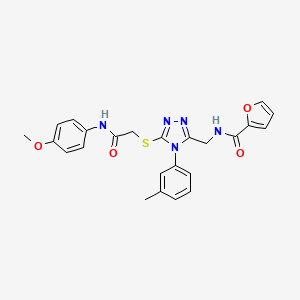
1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride” is a chemical compound with the CAS Number: 1909308-53-7 . It has a molecular weight of 239.74 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride” is 1S/C13H17NO.ClH/c1-13(2)8-12(15)10-14(13)9-11-6-4-3-5-7-11;/h3-7H,8-10H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 239.74 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Chemical Reactions and Synthesis
- 1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride has been involved in acid-catalyzed rearrangement reactions. Specifically, 1-benzyl-2-methyl-3-piperidone rearranges to 1-benzyl-2-acetylpyrrolidine under certain conditions, suggesting its utility in synthesizing structurally unique molecules (Zhao et al., 2006).
- The compound has also been used as a starting material in alkylation and ring closure reactions, demonstrating its versatility in creating a diverse library of structurally varied compounds (Roman, 2013).
Pharmacology and Drug Development
- In pharmacological research, derivatives of 1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride have been identified as nonpeptidic agonists for the urotensin-II receptor, indicating its potential as a lead compound in drug discovery (Croston et al., 2002).
Catalysis and Process Optimization
- The compound has been part of investigations in the catalytic hydrogenation process, where its derivatives have been used to study the optimal reaction conditions, demonstrating its role in fine-tuning chemical synthesis processes (Samardžić & Zrnčević, 2012).
Structural Analysis and Design
- Structurally related derivatives have been analyzed for their diastereoselectivity in cyclization reactions, which is crucial for understanding the stereochemistry in synthetic organic chemistry (Crich & Ranganathan, 2002).
- Another derivative underwent structural characterization and theoretical studies, indicating the importance of these compounds in understanding molecular structure and properties (Louroubi et al., 2019).
Mechanism of Action
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
properties
IUPAC Name |
1-benzyl-5,5-dimethylpyrrolidin-3-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-13(2)8-12(15)10-14(13)9-11-6-4-3-5-7-11;/h3-7H,8-10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTSACIHFNKHEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CN1CC2=CC=CC=C2)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-phenylacetamide](/img/structure/B2418753.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2418757.png)
![2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(3-acetamidophenyl)acetamide](/img/structure/B2418762.png)


![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylbenzamide](/img/structure/B2418766.png)


![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)azetidin-3-amine](/img/structure/B2418769.png)

![2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2418772.png)
![6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2418774.png)
